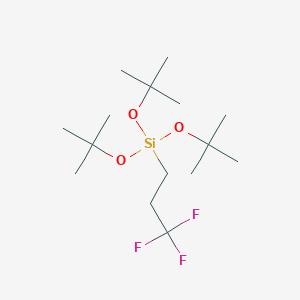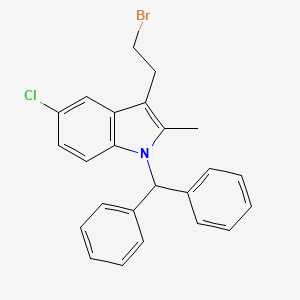
1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a bromoethyl group, a chloro substituent, a diphenylmethyl group, and a methyl group attached to the indole core.
Méthodes De Préparation
The synthesis of 1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- involves several steps:
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Chlorination: The chloro substituent is introduced via chlorination reactions, often using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Diphenylmethylation: The diphenylmethyl group is introduced through Friedel-Crafts alkylation reactions using diphenylmethanol and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methylation: The methyl group is introduced via methylation reactions using reagents like methyl iodide (CH3I) in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- undergoes various chemical reactions:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Oxidation Reactions: The indole core can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form indole-2,3-diones.
Reduction Reactions: The compound can undergo reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the bromoethyl group to an ethyl group.
Friedel-Crafts Reactions: The diphenylmethyl group can participate in further Friedel-Crafts alkylation or acylation reactions to introduce additional substituents.
Major products formed from these reactions include substituted indoles, indole-2,3-diones, and various alkylated or acylated derivatives.
Applications De Recherche Scientifique
1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- can be compared with other indole derivatives:
1H-Indole, 3-(2-bromoethyl)-2-methyl-: Lacks the chloro and diphenylmethyl substituents, resulting in different chemical reactivity and biological activity.
1H-Indole, 5-chloro-1-(diphenylmethyl)-2-methyl-: Lacks the bromoethyl group, affecting its ability to undergo nucleophilic substitution reactions.
1H-Indole, 3-(2-bromoethyl)-5-chloro-2-methyl-: Lacks the diphenylmethyl group, impacting its potential interactions with molecular targets.
The uniqueness of 1H-Indole, 3-(2-bromoethyl)-5-chloro-1-(diphenylmethyl)-2-methyl- lies in its combination of substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
872674-87-8 |
|---|---|
Formule moléculaire |
C24H21BrClN |
Poids moléculaire |
438.8 g/mol |
Nom IUPAC |
1-benzhydryl-3-(2-bromoethyl)-5-chloro-2-methylindole |
InChI |
InChI=1S/C24H21BrClN/c1-17-21(14-15-25)22-16-20(26)12-13-23(22)27(17)24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,24H,14-15H2,1H3 |
Clé InChI |
OQDRZJVWPKEHOK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


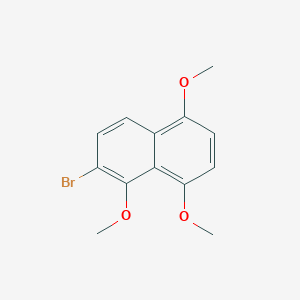
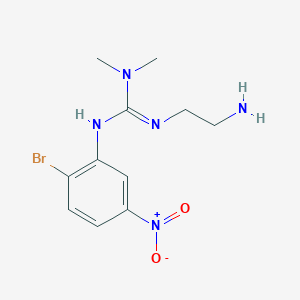
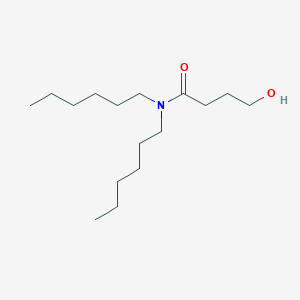
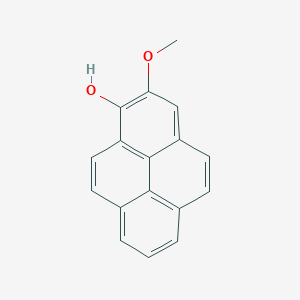
methanone](/img/structure/B14198667.png)
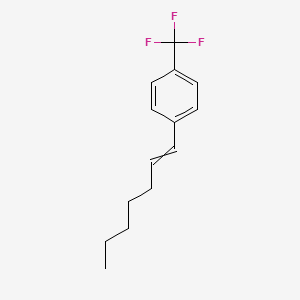
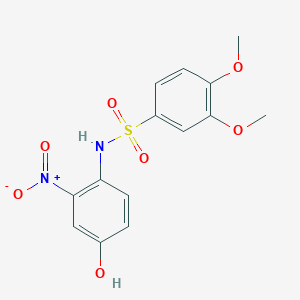
![3-{3-[(5-Chloro-3-oxo-1,2-thiazol-2(3H)-yl)methyl]phenyl}prop-2-ynal](/img/structure/B14198680.png)
![Methyl (3S)-3-[methyl(phenyl)amino]octanoate](/img/structure/B14198687.png)
![4,4'-[(Oxostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14198692.png)
![(6-Chloro-1H-indol-3-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14198698.png)
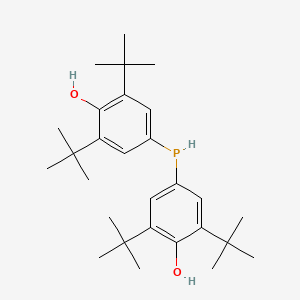
![1-{4-[2-(4-Chloroanilino)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14198711.png)
